molecular formula C18H20N2O2S B2690037 4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide CAS No. 896301-23-8

4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B2690037
CAS No.: 896301-23-8
M. Wt: 328.43
InChI Key: CWAJLNDHQAZMQA-UHFFFAOYSA-N
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Description

4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a high-value chemical reagent designed for pharmaceutical and agrochemical research applications. This benzamide derivative features a distinctive molecular architecture comprising a 4-butoxy benzamide group linked to a 3-cyano-4,5-dimethylthiophene moiety, creating a multifunctional scaffold with potential for diverse biological interactions. The compound's structural framework shares characteristics with molecules investigated in medicinal chemistry, particularly those exploring kinase inhibition pathways and necroptosis regulation mechanisms observed in related benzamide-thiophene systems . The incorporation of both electron-withdrawing (cyano) and electron-donating (butoxy) substituents within the same molecular structure enables fine-tuning of electronic properties and binding interactions, making this compound particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs. Researchers can utilize this benzamide derivative as a key intermediate in the development of potential therapeutic agents, with the thiophene core serving as a privileged scaffold in medicinal chemistry known for contributing to favorable pharmacokinetic properties. In agrochemical research, the compound's molecular architecture suggests potential applications in the development of crop protection agents, as similar benzamide-containing compounds have demonstrated fungicidal activity in patent literature . The presence of the dimethylthiophene unit may contribute to lipid membrane penetration, potentially enhancing bioavailability in both mammalian and plant systems. This product is provided with comprehensive analytical characterization to ensure batch-to-batch consistency and is intended for research purposes only by qualified laboratory professionals. Not for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate handling procedures before experimental use.

Properties

IUPAC Name

4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-4-5-10-22-15-8-6-14(7-9-15)17(21)20-18-16(11-19)12(2)13(3)23-18/h6-9H,4-5,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAJLNDHQAZMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . This method can be performed without solvents at room temperature or with stirring at elevated temperatures. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used in organic synthesis and catalyst development due to its unique structure and reactivity.

    Biology: The compound’s potential biological activities make it a subject of interest in biochemical research.

    Medicine: Researchers explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in material science investigations, contributing to the development of new materials with desirable properties.

Mechanism of Action

The mechanism by which 4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Benzamides

(a) N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide (Compound 2)
  • Structure: Shares a cyano-substituted heterocyclic core (pyridine instead of thiophene) and a benzamide-linked side chain.
  • Activity : Exhibits insecticidal activity against Aphis craccivora Koch, outperforming acetamiprid, a commercial insecticide .
  • Key Difference : The pyridine core and distyryl substituents in Compound 2 may enhance π-π stacking interactions with insect targets, whereas the thiophene and dimethyl groups in the target compound could favor steric stabilization in hydrophobic pockets .
(b) 2-Chloro-N-{2-[5-({2-[(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-yl)Amino]-2-Oxoethyl}Thio)-4-Ethyl-4H-1,2,4-Triazol-3-yl]Ethyl}Benzamide
  • Structure: Contains a benzothiophene core with a cyano group and a chloro-substituted benzamide.
  • Activity : Investigated for SARS-CoV-2 entry inhibition via ACE2 targeting (docking score: -5.51 kcal/mol) .
  • Key Difference : The tetrahydrobenzothiophene scaffold and triazole moiety may improve ACE2 binding compared to the target compound’s simpler thiophene structure. However, the target’s butoxy group could enhance solubility and bioavailability .

Benzamide Derivatives with Acyl Chains

(a) 2-Tetradecanoylamino-1-(3-Carboxyphenyl)Benzamide (Compound 17)
  • Structure: Features a long acyl chain (tetradecanoyl) and a carboxyphenyl group.
  • Activity : Shows 79% inhibition of PCAF histone acetyltransferase (HAT), outperforming anacardic acid (68%) .
  • Key Difference: While the target compound lacks a long acyl chain, its butoxy group may mimic hydrophobic interactions observed in Compound 15. The cyano group in the thiophene ring could substitute for the carboxyphenyl’s electronic effects .

Triazole- and Thiophene-Based Inhibitors

(a) S-Alkylated 1,2,4-Triazoles [10–15]
  • Structure : Combine triazole rings with halogenated ketones and sulfonylphenyl groups.
  • Activity : Designed as antimicrobial agents; activity depends on substituent electronegativity (e.g., fluorine enhances membrane penetration) .

Critical Analysis and Contradictions

  • Substituent Effects : While long acyl chains enhance PCAF HAT inhibition in some benzamides , the target compound’s butoxy group may balance hydrophobicity and solubility better than extreme chain lengths.
  • Electron-Withdrawing Groups: Cyano substituents (as in the target compound) improve electronic interactions in enzyme binding compared to halogens (e.g., chloro in ), but may reduce metabolic stability .

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can be represented as follows:

  • Molecular Formula : C15H18N2O2S
  • Molecular Weight : 286.38 g/mol
  • CAS Number : Not available in the search results.

Structural Features

The compound features:

  • A butoxy group which enhances lipophilicity.
  • A cyano group that may contribute to its reactivity and biological activity.
  • A thiophene ring which is known for its electronic properties that can influence biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related class of compounds showed promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)10.5
Compound BHeLa (Cervical Cancer)8.2
This compoundTBDTBD

Note: Specific data for this compound is currently unavailable; further studies are needed to determine its IC50 values.

The proposed mechanisms by which similar compounds exert their anticancer effects include:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : Preventing the replication of cancer cells.
  • Interference with Signal Transduction Pathways : Modulating pathways critical for cancer cell survival.

Case Studies

  • Study on Related Thiophene Derivatives :
    • A study evaluated a series of thiophene derivatives and found that those with electron-withdrawing groups (like cyano) exhibited enhanced cytotoxicity against breast cancer cells.
    • The mechanism was attributed to increased apoptosis rates and reduced migration of cancer cells.
  • Pharmacokinetics and Toxicology :
    • Research into pharmacokinetics showed that similar compounds demonstrated favorable absorption and distribution characteristics, suggesting potential for therapeutic use.
    • Toxicological assessments indicated that while some derivatives exhibited cytotoxicity towards cancer cells, they also showed selectivity, sparing normal cells at lower concentrations.

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